HC Blue no. 17
Overview
Description
HC Blue no. 17 is a hair dye ingredient . It is used in both oxidative and non-oxidative hair dyes . The maximum permitted concentrations are dependent on the use of the ingredient .
Molecular Structure Analysis
The molecular formula of this compound is C22H29N3O6S . Its average mass is 463.547 Da and its monoisotopic mass is 463.177704 Da .Physical and Chemical Properties Analysis
This compound is a solid that is soluble in water . It is stable under normal conditions .Scientific Research Applications
Genotoxic Potential
- DNA Damage and Mutagenicity : HC Blue No. 17, under scientific examination, has shown significant DNA damage and mutagenicity in mammalian cells. Studies demonstrate the induction of oxidative DNA damage, specifically 8-oxodG, in mouse embryonic fibroblasts treated with HC at clinically relevant concentrations. This suggests potential implications for patient safety in therapeutic or preventive uses of this compound (Besaratinia, Caliri & Tommasi, 2021).
Toxicology and Carcinogenesis
- Carcinogenic Effects : HC Blue No. 1, a chemical related to this compound, has been studied for its toxicological and carcinogenic effects. Research on rats and mice suggests that this compound can lead to carcinogenic outcomes, such as hepatocellular carcinomas, with evidence pointing to a relationship between dosage and incidence of these effects. This underscores the importance of monitoring and understanding the potential carcinogenic impacts of these compounds in various dosages (National Toxicology Program technical report series, 1985).
Comparative Carcinogenicity Studies
- Differences in Carcinogenic Potency : Comparative studies between structurally similar dyes like HC Blue No. 1 and HC Blue No. 2 highlight significant differences in their carcinogenic potencies. This research is crucial in understanding how slight structural variations in these compounds can lead to varied biological effects, thereby influencing their safety profile and potential applications in various fields (Kari et al., 1989).
Mutagenicity Evaluation
- Chromosome Damage Potential : HC Blue No. 1 and No. 2 have been evaluated for their ability to induce chromosome damage, a critical factor in assessing their safety and potential applications. The studies involved assessing their impact on inducing micronuclei in mouse bone marrow cells, providing insight into their genotoxic potential and helping to delineate their safe use in various domains (Parton, Beyers & Garriott, 1990).
Mechanism of Action
Properties
IUPAC Name |
3-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2.CH4O4S/c1-13-12-16(23-10-7-11-24(2,3)4)17-18(19(13)22)21(26)15-9-6-5-8-14(15)20(17)25;1-5-6(2,3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H2-,22,23,25,26);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNBFDTUGLSSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167851 | |
Record name | HC Blue no. 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-75-2 | |
Record name | Cationic Blue 347 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16517-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Blue no. 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Blue no. 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium, [3-[(4-amino-3-methyl-1-anthraquinonyl)amino]propyl]trimethyl-, methyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC BLUE NO. 17 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8432OLU48W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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